molecular formula C23H15FN4O2S B4595641 (6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4595641
M. Wt: 430.5 g/mol
InChI Key: FAAVPBCAWNDDOG-QDLOHUEYSA-N
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Description

The compound (6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a thiadiazolo pyrimidine core

Scientific Research Applications

(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Material Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological pathways and interactions, particularly those involving thiadiazolo pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable diene and a dienophile under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Construction of the Thiadiazolo Pyrimidine Core: This step involves the cyclization of a thiourea derivative with a suitable aldehyde or ketone under basic conditions.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of (6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, in cancer cells, it may inhibit key enzymes involved in cell division, thereby preventing tumor growth.

Comparison with Similar Compounds

(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its versatile structure, which allows for diverse chemical modifications and applications across various fields.

Properties

IUPAC Name

(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O2S/c1-13-4-2-3-5-17(13)22-27-28-20(25)18(21(29)26-23(28)31-22)12-16-10-11-19(30-16)14-6-8-15(24)9-7-14/h2-12,25H,1H3/b18-12-,25-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAVPBCAWNDDOG-QDLOHUEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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